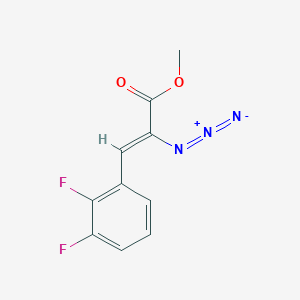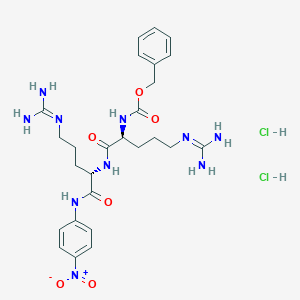
Cathepsin B Ssubstrate I,colorimetric
Overview
Description
Cathepsin B Substrate I, colorimetric is a compound used in scientific research, particularly in the study of the Cathepsin B enzyme . The empirical formula of this compound is C26H36N10O6 and it has a molecular weight of 584.63 . It is used as a substrate for Cathepsin B, a lysosomal cysteine proteinase that metabolizes important molecules such as β-amyloid precursor protein into harmless fragments .
Physical And Chemical Properties Analysis
Cathepsin B Substrate I, colorimetric is a lyophilized compound with a peptide content of ≥80% . It should be stored at −20°C and protected from light .Scientific Research Applications
Gold Nanoparticles-Based Colorimetric Assay
A study highlighted the development of a gold nanoparticles-based colorimetric assay for cathepsin B activity and the efficiency of its inhibitors. Cathepsin B is a prognostic marker for various cancers, and its inhibitors are considered potential anticancer drugs. The study synthesized a cathepsin B-specific substrate, which upon hydrolysis, allowed gold nanoparticles to aggregate, changing the color from red to blue, enabling the simple and selective detection of cathepsin B and its inhibitors with the naked eye (Kim et al., 2014).
Hydrolysis Assay for Cathepsin B
Another research developed a colorimetric assay for measuring cathepsin B using N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide as a substrate. The assay was reproducible, simpler, quicker, safer, and more sensitive than previous methods, facilitating cathepsin B measurement in various biological samples, including human skin fibroblasts, amniotic fluid cells, and autopsy tissues (Butterworth & Duncan, 1980).
Natural Inhibitor of Cathepsin B
Research has identified haptoglobin as a natural inhibitor of cathepsin B activity, an important finding given cathepsin B's role in tumor progression and other diseases. This study used colorimetric assays to demonstrate the inhibitory effect of haptoglobin on cathepsin B activity, suggesting potential therapeutic implications (Snellman & Sylvén, 1967).
Cathepsin B-Specific Substrates
Further research has focused on developing cathepsin B-specific substrates for more selective and sensitive assays. For instance, a study introduced a novel substrate for cathepsin L that, in the presence of specific conditions, becomes a selective substrate for cathepsin B, thereby facilitating the specific measurement of cathepsin B activity in complex biological samples (Kamboj et al., 1993).
Safety And Hazards
Future Directions
While specific future directions for Cathepsin B Substrate I, colorimetric are not mentioned in the search results, research into the roles of cathepsins in health and disease, their potential as biomarkers of disease progression, and the potential of extracellular cathepsin inhibitors as safe therapeutic tools is ongoing .
properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIGITPTGZVJOP-HRIAXCGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cathepsin B Ssubstrate I,colorimetric | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



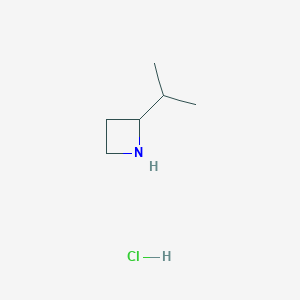
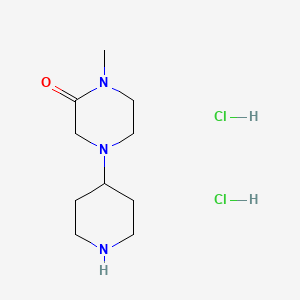
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
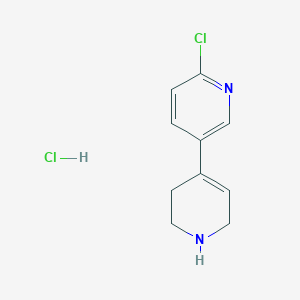
![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
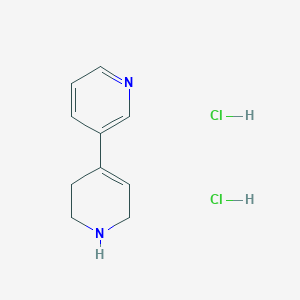
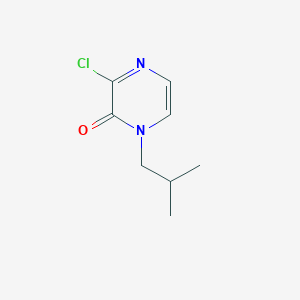

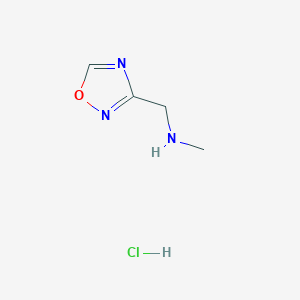
![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
